

An In-depth Technical Guide to the Physical Characteristics of (Rac)-Atropine-d3

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Compound of Interest

Compound Name: (Rac)-Atropine-d3

Cat. No.: B10754205

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This technical guide provides a comprehensive overview of the physical and chemical properties of **(Rac)-Atropine-d3**, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies for its characterization, and its primary mechanism of action.

Core Physical and Chemical Properties

(Rac)-Atropine-d3, the deuterated analog of (Rac)-Atropine, is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium atoms offers a distinct mass signature, facilitating precise quantification in complex biological matrices.

Quantitative Data Summary

The physical and chemical properties of **(Rac)-Atropine-d3** are summarized in the tables below. It is important to note that while extensive data is available for the non-deuterated form, specific experimental values for the melting and boiling points of **(Rac)-Atropine-d3** are not readily found in publicly available literature. Therefore, the values for unlabeled Atropine are provided for reference.

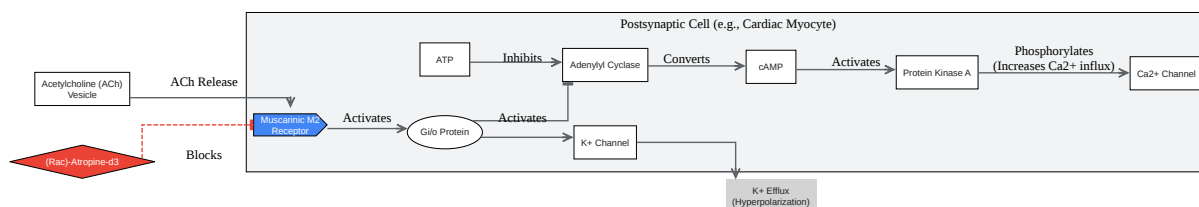
Identifier	Value	Source
IUPAC Name	[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate	PubChem[2]
CAS Number	1276197-36-4, 60365-55-1	Sigma-Aldrich, LGC Standards[3]
Molecular Formula	C ₁₇ H ₂₀ D ₃ NO ₃	MedChemExpress[1]
Molecular Weight	292.39 g/mol	Sigma-Aldrich, PubChem[2]
Appearance	White to off-white solid	MedChemExpress[1]

Property	Value	Source
Melting Point	115-118 °C (for non-deuterated Atropine)	ChemicalBook[4]
Boiling Point	Decomposes upon boiling (for non-deuterated Atropine)	ChemicalBook[5]
Solubility	Ethanol: ≥ 16 mg/mL (54.72 mM) DMSO: ≥ 10 mg/mL (34.20 mM)	MedChemExpress[1]
Storage Temperature	2-8 °C	Sigma-Aldrich

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting activity across all five subtypes (M1-M5). This non-selective antagonism blocks the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system. In cardiac tissue, atropine's blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes prevents the acetylcholine-mediated decrease in intracellular cyclic

AMP (cAMP) and the activation of acetylcholine-sensitive potassium channels (K_{ACh}). The net effect is an increase in heart rate and conduction velocity.



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Atropine's antagonistic action on the muscarinic M2 receptor signaling pathway.

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of **(Rac)-Atropine-d3**, based on established protocols for atropine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **(Rac)-Atropine-d3**. The presence of deuterium in the N-methyl group will result in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **(Rac)-Atropine-d3**.

- Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

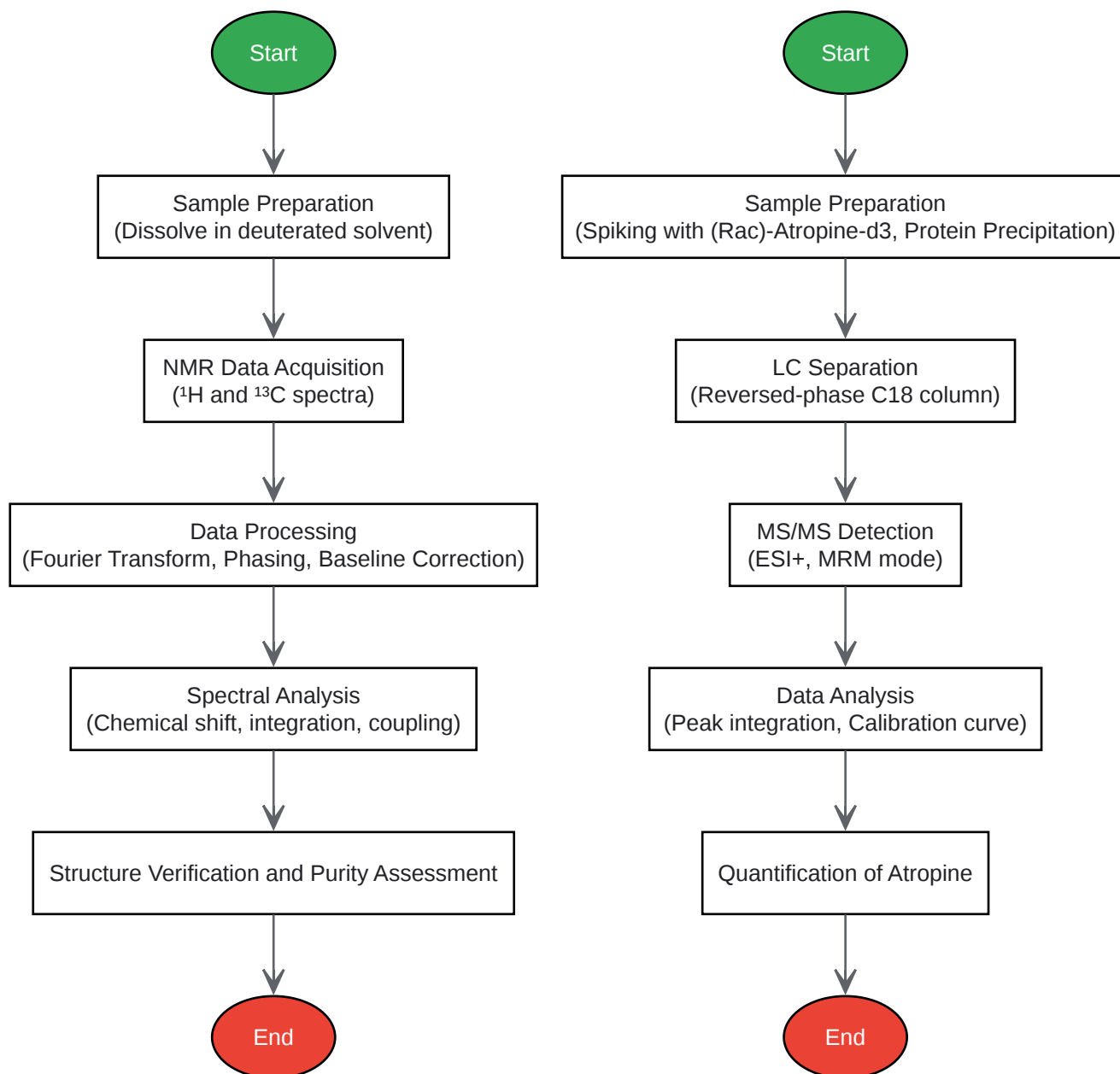
¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-16 ppm.
- Expected Observations: The spectrum will be consistent with the atropine structure, with the notable absence of the N-methyl proton signal which is typically observed around 2.3 ppm in the non-deuterated compound.

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.

- Expected Observations: The carbon corresponding to the N-methyl-d₃ group will appear as a triplet due to coupling with deuterium ($I=1$), confirming the site of deuteration.



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